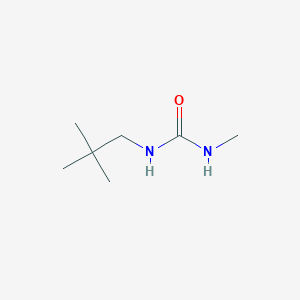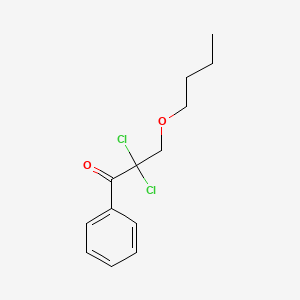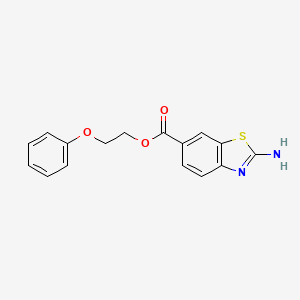
N-(4-Ethyl-2,6-dinitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethyl-2,6-dinitrophenyl)acetamide: is an organic compound with the molecular formula C10H11N3O5 It is a derivative of acetamide, where the acetamide group is substituted with a 4-ethyl-2,6-dinitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethyl-2,6-dinitrophenyl)acetamide typically involves the nitration of 4-ethylacetanilide followed by acylation. The nitration process introduces nitro groups at the 2 and 6 positions of the phenyl ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts. The acylation step involves the reaction of the nitrated compound with acetic anhydride to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Ethyl-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenylacetamides.
Aplicaciones Científicas De Investigación
N-(4-Ethyl-2,6-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Ethyl-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds:
- N-(4-Nitrophenyl)acetamide
- N-(2,4-Dimethylphenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
Comparison: N-(4-Ethyl-2,6-dinitrophenyl)acetamide is unique due to the presence of both ethyl and dinitro groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes, while the dinitro groups can affect its reactivity and potential toxicity.
Propiedades
| 111630-95-6 | |
Fórmula molecular |
C10H11N3O5 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
N-(4-ethyl-2,6-dinitrophenyl)acetamide |
InChI |
InChI=1S/C10H11N3O5/c1-3-7-4-8(12(15)16)10(11-6(2)14)9(5-7)13(17)18/h4-5H,3H2,1-2H3,(H,11,14) |
Clave InChI |
KQHLCYOHFPIDQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)

![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)



